molecular formula C4H6N2O2 B013704 (5S)-5-methylimidazolidine-2,4-dione CAS No. 40856-73-3

(5S)-5-methylimidazolidine-2,4-dione

Cat. No. B013704
CAS RN: 40856-73-3
M. Wt: 114.1 g/mol
InChI Key: VMAQYKGITHDWKL-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S)-5-methylimidazolidine-2,4-dione, commonly known as proline, is a non-essential amino acid that is widely distributed in nature. It is an important component of proteins and plays a crucial role in various biochemical and physiological processes. Proline is synthesized in the body from glutamate and is involved in the biosynthesis of collagen, which is the main structural protein in the body. In recent years, proline has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.

Scientific Research Applications

Antidiabetic Properties

(5S)-5-methylimidazolidine-2,4-dione derivatives have been extensively studied for their antidiabetic properties. For instance, various 5-substituted thiazolidine-2, 4-diones have been synthesized and evaluated for their hypoglycemic and hypolipidemic activities in genetically obese and diabetic mice. The structural component, particularly the 5-(4-oxybenzyl) moiety, has been identified as crucial for significant antidiabetic activity (Sohda et al., 1982). Another study highlighted the reduction of insulin resistance in obese and diabetic animals through a specific derivative, ADD-3878, which marked its effectiveness in abnormal glucose and lipid metabolism associated with insulin resistance or obesity (Fujita et al., 1983).

Antioxidant and Renal Protective Effects

Studies have indicated the potential of certain (5S)-5-methylimidazolidine-2,4-dione derivatives as intrinsic antioxidants. For example, the compound NZ-419 has shown promising results in preventing the initiation and progression of chronic renal failure in rat models. Its oral administration was linked to the inhibition of oxidative stress induced by chronic renal failure, demonstrating a significant protective effect on the kidneys (Ienaga et al., 2009).

Antidepressant Effects

Certain derivatives of (5S)-5-methylimidazolidine-2,4-dione have been explored for their antidepressant properties. For instance, 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione has shown potential antidepressant activity, indicating its mechanism of action different from that of the traditional tricyclic antidepressants and monoamine oxidase inhibitors (Wessels et al., 1980).

properties

IUPAC Name

(5S)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAQYKGITHDWKL-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70423560
Record name Methylhydantoin-5-(L)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5S)-5-methylimidazolidine-2,4-dione

CAS RN

40856-73-3
Record name Methylhydantoin-5-(L)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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